molecular formula C33H24Cl3N3O B11096836 5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(3,4-dichlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-1,2,4-triazole

5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(3,4-dichlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-1,2,4-triazole

Cat. No.: B11096836
M. Wt: 584.9 g/mol
InChI Key: QHVALWLWDOYNPA-UHFFFAOYSA-N
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Description

4-CHLOROBENZYL {2-[4-(3,4-DICHLOROPHENYL)-1,3-DIPHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-YL]PHENYL} ETHER is a complex organic compound that features a triazole ring, multiple phenyl groups, and chlorinated benzyl and phenyl groups

Preparation Methods

The synthesis of 4-CHLOROBENZYL {2-[4-(3,4-DICHLOROPHENYL)-1,3-DIPHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-YL]PHENYL} ETHER typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the chlorinated phenyl groups: This step often involves Friedel-Crafts alkylation or acylation reactions using chlorinated benzyl or phenyl chlorides.

    Ether formation: The final step involves the formation of the ether linkage, which can be achieved through a nucleophilic substitution reaction between a phenol derivative and a chlorinated benzyl compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-CHLOROBENZYL {2-[4-(3,4-DICHLOROPHENYL)-1,3-DIPHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-YL]PHENYL} ETHER can undergo various chemical reactions, including:

Scientific Research Applications

4-CHLOROBENZYL {2-[4-(3,4-DICHLOROPHENYL)-1,3-DIPHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-YL]PHENYL} ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CHLOROBENZYL {2-[4-(3,4-DICHLOROPHENYL)-1,3-DIPHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-YL]PHENYL} ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and chlorinated phenyl groups can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the compound’s binding affinity .

Comparison with Similar Compounds

Similar compounds include other triazole-containing molecules and chlorinated benzyl derivatives. For example:

4-CHLOROBENZYL {2-[4-(3,4-DICHLOROPHENYL)-1,3-DIPHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-YL]PHENYL} ETHER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C33H24Cl3N3O

Molecular Weight

584.9 g/mol

IUPAC Name

3-[2-[(4-chlorophenyl)methoxy]phenyl]-4-(3,4-dichlorophenyl)-2,5-diphenyl-3H-1,2,4-triazole

InChI

InChI=1S/C33H24Cl3N3O/c34-25-17-15-23(16-18-25)22-40-31-14-8-7-13-28(31)33-38(27-19-20-29(35)30(36)21-27)32(24-9-3-1-4-10-24)37-39(33)26-11-5-2-6-12-26/h1-21,33H,22H2

InChI Key

QHVALWLWDOYNPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(N2C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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